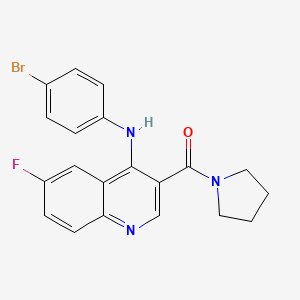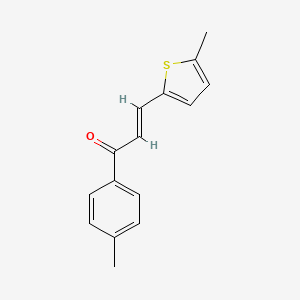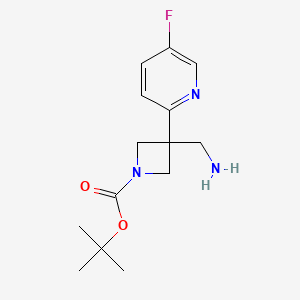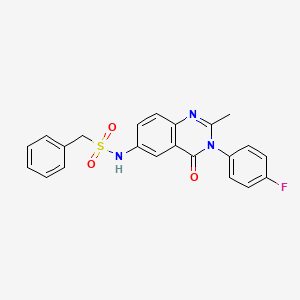![molecular formula C22H20N6O2 B2975048 2-(1,2-benzoxazol-3-yl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one CAS No. 1257552-43-4](/img/structure/B2975048.png)
2-(1,2-benzoxazol-3-yl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-benzoxazol-3-yl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a benzoxazole ring, a pyridazinyl-pyridine moiety, and a piperazine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzoxazole ring through the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions . The pyridazinyl-pyridine moiety can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with a pyridazine derivative . The final step involves coupling the benzoxazole and pyridazinyl-pyridine fragments through a piperazine linker, often using a coupling reagent such as EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, H₂O₂
Reduction: Pd/C, H₂
Substitution: Nucleophiles (amines, thiols), bases (NaOH, K₂CO₃)
Major Products
Oxidation: N-oxides of benzoxazole
Reduction: Amines from nitro groups
Substitution: Substituted pyridazinyl-pyridine derivatives
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, while the pyridazinyl-pyridine moiety
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c29-22(15-19-16-5-1-2-7-20(16)30-26-19)28-13-11-27(12-14-28)21-9-8-18(24-25-21)17-6-3-4-10-23-17/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSCZYSGGZKFTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)CC4=NOC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2974965.png)


![N-(4-methoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2974968.png)


![ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2974975.png)

![N,1-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2974978.png)


![3-{1-[3-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole](/img/structure/B2974985.png)
![3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2974987.png)
![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2974988.png)
